molecular formula C16H21N3O3S B2410412 4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide CAS No. 2415599-06-1

4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Cat. No. B2410412
CAS RN: 2415599-06-1
M. Wt: 335.42
InChI Key: CQZPEUTUTNPTRZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyano group (-CN), a pyrrolidinyl group (a five-membered ring containing nitrogen), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The oxan-4-yl group suggests the presence of a tetrahydro-2H-pyran-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrrolidine ring and the benzene ring are likely to contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without specific data, we can only make general predictions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s designed to be a drug, it would interact with a specific biological target. Without more information, it’s hard to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic or reactive. Without specific data, it’s hard to assess the safety and hazards .

Future Directions

The future research directions would depend on the intended use of the compound and the results of initial studies. Potential areas could include optimizing the synthesis, studying the mechanism of action, or investigating new applications .

properties

IUPAC Name

4-cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-11-13-1-3-16(4-2-13)23(20,21)18-14-5-8-19(12-14)15-6-9-22-10-7-15/h1-4,14-15,18H,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPEUTUTNPTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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